Product packaging for 4-Butyl-2-fluorophenol(Cat. No.:CAS No. 80222-26-0)

4-Butyl-2-fluorophenol

Cat. No.: B13409759
CAS No.: 80222-26-0
M. Wt: 168.21 g/mol
InChI Key: IIFZJCUEUOVHFO-UHFFFAOYSA-N
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Description

Significance of Substituted Phenols and Fluorinated Aromatic Systems in Advanced Chemical Science

Substituted phenols are a cornerstone of modern organic chemistry, serving as indispensable building blocks in the synthesis of a vast array of commercially and scientifically important molecules. nih.gov The phenolic hydroxyl group provides a reactive site for various chemical transformations, while the substituents on the aromatic ring allow for the fine-tuning of the molecule's physical and chemical properties. core.ac.uk This versatility makes them crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. tandfonline.com In medicinal chemistry, the phenol (B47542) moiety is a recurring motif in numerous approved drugs, where it often participates in crucial hydrogen-bonding interactions with biological targets. acs.org

Fluorinated aromatic systems have also become profoundly important in advanced chemical science. acs.org The introduction of fluorine, the most electronegative element, into an aromatic ring dramatically alters a molecule's properties. mdpi.com In drug development, fluorination can enhance metabolic stability, increase binding affinity, and improve lipophilicity, which affects how a drug is absorbed and distributed in the body. rsc.org In materials science, the incorporation of fluorine can lead to polymers and liquid crystals with enhanced thermal stability and unique optical properties. acs.orgchemimpex.com Therefore, the combination of a substituted phenol with a fluorine atom, as seen in 4-Butyl-2-fluorophenol, creates a molecular scaffold of significant interest.

Academic Rationale for Comprehensive Investigation of this compound

The specific academic rationale for a comprehensive investigation of this compound, as opposed to its more studied isomers, stems from several key principles in chemical science.

First, the study of constitutional isomers is fundamental to understanding structure-activity relationships (SAR). nih.govuniversiteitleiden.nl In medicinal chemistry and materials science, the spatial arrangement of atoms can have a profound impact on a molecule's function. The 4-tert-butyl isomer, for example, features a bulky, spherical alkyl group, while the 4-n-butyl isomer has a linear, more flexible chain. This difference in topology can influence how the molecule fits into an enzyme's active site or packs into a crystal lattice. Investigating these differences allows researchers to probe the steric requirements of a biological target or to control the physical properties of a material. nih.govacs.org

Second, the electronic profile of the molecule is subtly altered by the isomerism of the butyl group. This can affect the acidity of the phenolic proton and the reactivity of the aromatic ring in subsequent chemical modifications. These nuanced electronic differences are of academic interest for developing more selective and efficient synthetic reactions.

Finally, this compound serves as a valuable, under-explored synthetic intermediate. Its specific combination of a linear alkyl chain and a fluorine atom offers a unique set of properties that could be leveraged in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials where the properties of the tert-butyl isomer are not optimal. tandfonline.comcas.cz The development of selective synthetic routes to this and other less-common isomers is in itself a significant area of research. tandfonline.com

The following data tables provide the computed physicochemical properties of this compound and a comparison with its well-studied isomer, 4-tert-butyl-2-fluorophenol, highlighting the subtle but significant differences that drive academic inquiry.

Table 1: Computed Physicochemical Properties of this compound

Data sourced from PubChem CID 67587692. nih.gov All properties are computationally generated.

Table 2: Comparative Computed Properties of Butyl-Fluorophenol Isomers

Data sourced from PubChem CID 67587692 and 11062790. nih.govnih.gov All properties are computationally generated.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FO B13409759 4-Butyl-2-fluorophenol CAS No. 80222-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80222-26-0

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-butyl-2-fluorophenol

InChI

InChI=1S/C10H13FO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3

InChI Key

IIFZJCUEUOVHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)F

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization of 4 Butyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-butyl-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR spectra offer a wealth of information. researchgate.net

Analysis of Spin-Spin Coupling Constants and Chemical Shifts for Structural Assignment

The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of each nucleus. In this compound, the aromatic protons and carbons exhibit shifts influenced by the hydroxyl, fluoro, and butyl groups. The butyl group's aliphatic protons and carbons show characteristic upfield shifts.

Spin-spin coupling provides information about the connectivity of atoms. libretexts.org Three-bond couplings (³J) are particularly useful for determining the substitution pattern on the aromatic ring. libretexts.org The magnitude of the coupling constant, J, expressed in Hertz (Hz), is independent of the applied magnetic field strength. libretexts.org Long-range couplings, such as those over six bonds, can provide insights into the molecule's ground state conformations. researchgate.net

For fluorinated compounds, ¹⁹F NMR is a powerful tool. icpms.cz Fluorine-19 has a large chemical shift range, which helps in resolving signals from different fluorine environments. icpms.cz Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable structural information. icpms.czjeolusa.com The coupling between fluorine and protons can extend over several bonds. icpms.cz For instance, in 2,4-dichlorobenzylfluoride, long-range spin-spin coupling constants between ring protons and the fluorine nucleus in the fluoromethyl group have been observed. researchgate.net

Table 1: Predicted NMR Data for this compound

This table is a representation of expected values based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary.

Atom Technique Predicted Chemical Shift (ppm) Predicted Multiplicity Relevant Coupling Constants (Hz)
Aromatic-H (ortho to OH)¹H NMR6.8 - 7.2Doublet of doublets³J(H,H), ⁴J(H,F)
Aromatic-H (meta to OH)¹H NMR6.7 - 7.0Multiplet³J(H,H), ³J(H,F), ⁵J(H,H)
Aromatic-H (ortho to Butyl)¹H NMR6.9 - 7.3Doublet³J(H,H)
OH¹H NMR4.5 - 6.0Singlet (broad)-
-CH₂- (butyl)¹H NMR2.5 - 2.7Triplet³J(H,H)
-CH₂-CH₂- (butyl)¹H NMR1.5 - 1.7Multiplet³J(H,H)
-CH₂-CH₂-CH₂- (butyl)¹H NMR1.3 - 1.5Multiplet³J(H,H)
-CH₃ (butyl)¹H NMR0.9 - 1.0Triplet³J(H,H)
C-OH¹³C NMR150 - 155 (d, J(C,F) ≈ 240-250)Doublet¹J(C,F)
C-F¹³C NMR140 - 145 (d, J(C,F) ≈ 15-25)Doublet²J(C,F)
Aromatic-C¹³C NMR115 - 135MultipletsJ(C,H), J(C,F)
C-Butyl¹³C NMR140 - 145Singlet-
-CH₂- (butyl)¹³C NMR30 - 40Singlet-
-CH₂-CH₂- (butyl)¹³C NMR20 - 30Singlet-
-CH₂-CH₂-CH₂- (butyl)¹³C NMR20 - 25Singlet-
-CH₃ (butyl)¹³C NMR13 - 15Singlet-
Aromatic-F¹⁹F NMR-130 to -145Multiplet³J(F,H), ⁴J(F,H)

Vibrational Spectroscopy: Infrared and Raman Analyses for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cigrjournal.orgspectroscopyonline.com These methods are excellent for identifying functional groups. cigrjournal.org

In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the butyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration should be observable around 1200-1260 cm⁻¹, and the C-F stretch would likely appear in the 1200-1300 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands corresponding to various bending vibrations, which are characteristic of the molecule as a whole. cigrjournal.org

The Raman spectrum provides complementary information. Aromatic ring stretching vibrations typically give rise to strong Raman bands. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Aliphatic C-H (butyl)Stretching2850-2960Strong
C=C (aromatic)Stretching1450-1600Strong
C-OStretching1200-1260Medium
C-FStretching1200-1300Medium

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. whitman.edu Using a hard ionization technique like electron ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺). acdlabs.com The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. acdlabs.com The fragmentation pattern is often predictable and provides valuable structural information. libretexts.org For this compound, common fragmentation pathways would include:

Loss of the butyl group: A significant peak would be expected corresponding to the loss of a butyl radical (•C₄H₉), resulting in a fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a common fragmentation pathway for alkylbenzenes.

McLafferty rearrangement: If applicable, this rearrangement can lead to characteristic fragment ions. libretexts.org

Loss of small neutral molecules: Peaks corresponding to the loss of CO, H₂O, or HF might also be observed. docbrown.info

Table 3: Expected Mass Spectrometry Fragments for this compound

This table outlines potential fragmentation pathways and the resulting m/z values.

Proposed Fragment Fragmentation Pathway m/z Value
[C₁₀H₁₃FO]⁺Molecular Ion (M⁺)168
[C₆H₄FO]⁺Loss of •C₄H₉ (butyl radical)111
[C₉H₁₀FO]⁺Loss of •CH₃ (methyl radical via rearrangement)153
[C₇H₆FO]⁺Loss of •C₃H₇ (propyl radical)125
[C₆H₅O]⁺Loss of HF and C₄H₈93
[C₆H₅F]⁺Loss of H₂O and C₄H₈96

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, π → π* transitions of the aromatic ring are expected. elte.hu The presence of the hydroxyl, fluoro, and butyl substituents will influence the position and intensity of these absorption bands.

The spectrum is expected to show a primary absorption band around 270-280 nm, with a possible shoulder or a secondary band at a shorter wavelength. The solvent used can also affect the absorption maxima. While less common for simple phenols, fluorescence emission spectroscopy could potentially provide further insights into the excited state properties of the molecule.

Microwave Spectroscopy for Rotational Information and Conformational Isomerism

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It can provide highly accurate information about molecular geometry, including bond lengths and angles. For a molecule like this compound, which has rotational flexibility around the C-O bond and the C-C bonds of the butyl group, microwave spectroscopy can be used to identify and characterize different conformational isomers. windows.net The study of these conformers and the energy barriers between them provides a detailed picture of the molecule's three-dimensional structure and dynamics. windows.net

X-ray Diffraction Studies for Solid-State Molecular Geometry

The fundamental principle of single-crystal X-ray diffraction is based on the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice within a crystal. creative-biostructure.com When a beam of monochromatic X-rays strikes the crystal, the rays are scattered, and due to the periodic arrangement of atoms, they interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. fiveable.meuomustansiriyah.edu.iq The geometric relationship that describes the conditions for constructive interference is given by Bragg's Law. uomustansiriyah.edu.iq

By measuring the angles and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. uomustansiriyah.edu.iqfzu.cz From this map, the positions of individual atoms can be determined with high precision, allowing for the complete elucidation of the molecular structure. fzu.cz Key structural parameters derived from this analysis include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal. carleton.edufiveable.me

Crystal System and Space Group: These describe the symmetry of the crystal lattice and the arrangement of molecules within it. wikipedia.orgfiveable.me

Atomic Coordinates: The precise location of each atom in the unit cell. creative-biostructure.com

Bond Lengths and Angles: The distances between bonded atoms and the angles they form. carleton.edu

Intermolecular Interactions: The geometry and distances of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. redalyc.org

To illustrate the nature of the data obtained from such an experiment, the crystallographic information for p-tert-butylphenol, a structurally related compound, is presented. A study of its crystal structure revealed a remarkably complex packing arrangement. acs.org

Interactive Table: Crystallographic Data for a Related Phenol (B47542) Compound

ParameterValueReference
Compound p-tert-Butylphenol acs.org
Crystal System Triclinic acs.org
Space Group P-1 acs.org
Molecules in Asymmetric Unit (Z') 6 acs.org

The data for p-tert-butylphenol shows it crystallizes in the triclinic system, which has low symmetry. acs.org Notably, the asymmetric unit contains six independent molecules (Z' = 6), which is an unusually high number for a relatively small molecule and points to a complex hydrogen-bonded network. acs.org Studies on various substituted phenols have shown that the nature and position of substituents significantly influence the crystal packing and the patterns of intermolecular hydrogen bonding. acs.orgrsc.org

A future X-ray diffraction study on a single crystal of this compound would similarly yield definitive data on its solid-state molecular geometry. It would precisely define the conformation of the butyl chain, the orientation of the hydroxyl group, and the planarity of the benzene (B151609) ring. Furthermore, it would provide invaluable insight into the intermolecular interactions, particularly the hydrogen-bonding network involving the phenolic hydroxyl group and the potential role of the fluorine atom as a weak hydrogen bond acceptor. This information is crucial for understanding the material's physical properties.

Computational and Quantum Chemical Investigations of 4 Butyl 2 Fluorophenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of 4-Butyl-2-fluorophenol. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, provide a balance between computational cost and accuracy for systems of this size. These studies focus on optimizing the molecular geometry to find the most stable arrangement of atoms and subsequently calculating a range of electronic properties.

Reactivity modeling using DFT often involves the calculation of global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. Key descriptors for this compound would include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated using DFT)

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)I ≈ -EHOMO8.5
Electron Affinity (A)A ≈ -ELUMO1.2
Electronegativity (χ)χ = (I + A) / 24.85
Chemical Hardness (η)η = (I - A) / 23.65
Softness (S)S = 1 / η0.27
Electrophilicity Index (ω)ω = χ2 / (2η)3.22

Note: The values in this table are illustrative and represent typical ranges for substituted phenols based on DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provide a visual and conceptual framework for understanding the reactivity of this compound.

The MEP surface maps the electrostatic potential onto the electron density of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.govuantwerpen.be For this compound, the MEP would show negative potential (typically colored red or yellow) around the oxygen and fluorine atoms, indicating their nucleophilic character and suitability for electrophilic attack. nih.govnih.gov Conversely, positive potential (blue) would be located around the hydroxyl hydrogen, highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. nih.govnih.gov The aromatic ring will exhibit a complex potential distribution influenced by the substituents.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. ossila.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electronegative fluorine atom.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO7.3

Note: The values in this table are illustrative and based on typical FMO energies for substituted phenols.

Theoretical Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. mdpi.com For this compound, key spectroscopic techniques that can be modeled include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in IR and Raman spectra . By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed bands. For this compound, characteristic vibrations would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and butyl group, C-C stretching modes of the ring, and the C-F stretching vibration.

NMR spectroscopy is another powerful technique for structure elucidation, and computational methods can predict the chemical shifts (δ) of 1H and 13C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then correlated with experimental values to assign the signals in the NMR spectrum to specific atoms in the molecule. The predicted chemical shifts for this compound would be influenced by the electronic environment created by the butyl, fluoro, and hydroxyl substituents. While predicting the exact chemical shifts of exchangeable protons like the hydroxyl proton can be challenging without explicit solvent models, the calculations for other protons and carbons are generally reliable. mdpi.com

Conformational Landscape and Intramolecular Interactions in Butylfluorophenol Systems

The orientation of the butyl group relative to the phenolic ring and the orientation of the hydroxyl group are the main degrees of freedom. For the butyl group, different staggered conformations (anti and gauche) around the C-C bonds will have different energies. The relative orientation of the hydroxyl group with respect to the fluorine atom can also lead to different conformers, potentially stabilized by intramolecular hydrogen bonding.

Intramolecular interactions play a significant role in determining the preferred conformation. In this compound, a key interaction to investigate is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). The strength and existence of this interaction can be evaluated by analyzing the geometric parameters (bond distances and angles) and by using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis can provide information about the delocalization of electron density from the fluorine lone pair to the σ*(O-H) antibonding orbital, which is indicative of a hydrogen bond.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. wikipedia.orglibretexts.org

For phenolic compounds, common reactions include oxidation, electrophilic aromatic substitution, and reactions involving the hydroxyl group. For instance, the mechanism of antioxidant activity, which involves hydrogen atom transfer (HAT) or single electron transfer (SET), can be elucidated. DFT calculations can be used to model these reaction pathways and calculate the activation energies associated with the transition states. researchgate.net

Transition State Theory (TST) can be used in conjunction with the calculated activation energies to estimate the reaction rate constants. wikipedia.orgyoutube.com The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. For this compound, computational studies could explore, for example, the regioselectivity of electrophilic substitution, predicting whether an incoming electrophile would preferentially attack at the ortho or meta positions relative to the hydroxyl group, considering the directing effects of all substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butylfluorophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govjocpr.com For this compound and its derivatives, QSAR models can be developed to predict their activity for a specific biological endpoint, such as antioxidant capacity, toxicity, or enzyme inhibition.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. The quantum chemical descriptors are often derived from DFT calculations and can include parameters like HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model should have good statistical quality, indicated by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and standard error of estimation. researchgate.net

For a series of butylfluorophenol derivatives, a QSAR study could identify the key structural features that are important for a particular activity. For example, it might reveal that the lipophilicity (often related to the size of the alkyl chain) and the electronic properties (influenced by the nature and position of substituents on the aromatic ring) are the main determinants of the observed biological effect. Such models are valuable in medicinal chemistry and toxicology for designing new compounds with improved activity and reduced toxicity. jocpr.com

Chemical Reactivity and Mechanistic Pathways of 4 Butyl 2 Fluorophenol Transformations

Oxidation Reactions and Mechanisms of Phenolic Systems

Phenolic systems, including 4-Butyl-2-fluorophenol, are susceptible to oxidation, often proceeding through phenoxyl radical intermediates. The oxidation can be initiated by chemical reagents or enzymatic systems, leading to a variety of products.

The oxidation of phenols is a proton-coupled electron transfer (PCET) process. nih.gov For phenols with intramolecular hydrogen bonds, oxidation leads to a phenoxyl radical where the phenolic proton has transferred to a base. nih.gov In the case of this compound, oxidation would likely generate a corresponding phenoxyl radical. The stability and subsequent reactions of this radical are influenced by the substituents on the ring.

A relevant transformation for substituted phenols is oxidative fluorination. For example, 4-tert-butylphenols can be converted into 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-ones through an oxidative process using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) and a fluoride (B91410) source. cas.cz This indicates that the phenolic ring can be oxidized to a dienone system.

Enzymatic systems can also catalyze the oxidation of fluorinated phenols. For instance, the cytochrome P450BM3-F87G enzyme catalyzes the oxidative defluorination of 4-fluorophenol (B42351). researchgate.net The proposed mechanism involves oxidation to benzoquinone, followed by a reduction to hydroquinone. researchgate.net This highlights a potential metabolic pathway and a synthetic route utilizing biocatalysis. The catalytic efficiency of this enzymatic reaction was found to be significantly enhanced by the presence of long-chain aldehydes. researchgate.net

Table 1: Kinetic Parameters for the Oxidative Defluorination of 4-Fluorophenol

Parameter Value
kcat 71 ± 5 min⁻¹
Km 9.5 ± 1.3 mM

Data sourced from a study on cytochrome P450BM3-F87G catalyzed defluorination. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns in Fluorinated Phenols

The substitution pattern of this compound, with activating (-OH, -C₄H₉) and deactivating (-F) groups, creates a complex landscape for aromatic substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho and para positions. byjus.commlsu.ac.in The butyl group is also an ortho, para-director. The fluorine atom, while deactivating due to its electronegativity, also directs ortho and para. In this compound, the positions available for substitution are C3, C5, and C6.

Position 6 (ortho to -OH, meta to -F, meta to -butyl): This position is strongly activated by the hydroxyl group.

Position 5 (meta to -OH, para to -F, ortho to -butyl): This position is less activated.

Position 3 (meta to -OH, ortho to -F, meta to -butyl): This position is also less activated.

Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the powerfully activating hydroxyl group. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation are typical electrophilic substitution reactions for phenols. byjus.commlsu.ac.in For instance, direct nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation of phenols can occur even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com

Nucleophilic Aromatic Substitution (SₙAr): Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org However, nucleophilic aromatic substitution can occur if the aromatic ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom could potentially act as a leaving group. However, the ring is substituted with electron-donating groups (-OH, -C₄H₉), which disfavors the traditional SₙAr mechanism that proceeds through a negatively charged Meisenheimer complex. libretexts.org

An alternative pathway for nucleophilic substitution on halophenols involves the initial formation of a phenoxyl radical. osti.gov This radical intermediate acts as an open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack. osti.gov This homolysis-enabled electronic activation strategy allows for the substitution of halides on phenols that are not electronically activated in the traditional sense. osti.gov Another advanced method involves the conversion of phenols to aryl fluorosulfonates, which then undergo nucleophilic substitution with a fluoride source. Computational studies suggest this reaction proceeds via a concerted mechanism involving the simultaneous cleavage of the C-O bond and formation of the C-F bond. acs.org

Rearrangement Reactions and Pericyclic Transformations of Butylfluorophenol Derivatives

Rearrangement reactions can alter the carbon skeleton or the substitution pattern of a molecule. thermofisher.com For derivatives of this compound, several types of rearrangements are conceivable.

One of the most relevant transformations involves the chemistry of tert-butylated phenols. The synthesis of 4-fluorophenols can be achieved from 4-tert-butylphenols. cas.cz This process involves an initial oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate. This intermediate then undergoes an acid-catalyzed aromatization, which involves the loss of isobutene—a reaction that can be considered a type of rearrangement-elimination. cas.cz This strategy could potentially be adapted for the synthesis or modification of related butylfluorophenol structures.

Carbocation rearrangements, such as hydride or alkyl shifts, are common when a carbocation intermediate is formed. masterorganicchemistry.commasterorganicchemistry.com Such intermediates could arise during certain electrophilic substitution reactions (e.g., Friedel-Crafts alkylation) or other acid-catalyzed transformations of the butyl group or other side chains.

Pericyclic reactions, such as the Claisen rearrangement, are also a possibility for specific derivatives. If the hydroxyl group of this compound were converted into an allyl ether, heating would likely induce a tandfonline.comtandfonline.com-sigmatropic rearrangement to yield an ortho-allyl substituted phenol.

Catalytic Influence on Reaction Selectivity and Efficiency

Catalysts play a crucial role in directing the outcome and improving the efficiency of reactions involving fluorinated phenols.

Table 2: Examples of Catalysis in Phenol Transformations

Reaction Type Catalyst Role of Catalyst Reference
De-tert-butylation Aluminum chloride Lewis acid to facilitate cleavage of the tert-butyl group. tandfonline.com
Aromatization Trifluoroacetic acid / HCl Brønsted acid to catalyze the elimination of isobutene. cas.cz
Oxidative Defluorination Cytochrome P450BM3-F87G Biocatalyst providing a specific active site for oxidation. researchgate.net
Dearomative Fluorination I(I)/I(III) Catalysis Mediates oxidation of the phenol to trigger fluorination. rsc.org

As shown in the table, both acid-base and transition metal catalysts are vital. Lewis acids like aluminum chloride are used to remove protective or directing groups such as tert-butyl groups. tandfonline.com Brønsted acids are effective in promoting elimination-aromatization reactions. cas.cz Furthermore, advanced catalytic systems are being developed for specific transformations. For example, I(I)/I(III) catalysis has been employed for the para-selective dearomative fluorination of phenols, generating fluorinated cyclohexadienones. rsc.org

Radical Chemistry and Electron Transfer Processes involving this compound

The phenolic hydroxyl group is a key player in radical chemistry, primarily through its ability to donate a hydrogen atom to form a stabilized phenoxyl radical.

The kinetics of hydrogen atom transfer from phenols to alkyl radicals have been studied. For 4-fluorophenol, the Arrhenius parameters for this reaction have been determined, providing quantitative insight into its reactivity as a radical scavenger. cmu.edu The formation of phenoxyl radicals from phenols is a cornerstone of their antioxidant activity and is also a key step in many biochemical and synthetic transformations. nih.gov

As mentioned previously, the formation of a phenoxyl radical can dramatically alter the reactivity of the aromatic ring, enabling nucleophilic aromatic substitution on an otherwise unactivated system. osti.gov This process is initiated by a one-electron oxidant, highlighting the importance of electron transfer in the chemistry of these compounds. osti.gov

The butyl group itself can also participate in radical reactions. The high-temperature gas-phase chemistry of butyl radical isomers has been investigated, showing complex reaction networks of dissociation and recombination. rsc.org While these conditions are extreme, radical reactions involving the side chain of this compound could be initiated under milder conditions using radical initiators like AIBN. libretexts.org Such reactions could lead to functionalization of the butyl side chain.

Electron transfer kinetics are also influenced by fluorination. Studies on fluorinated graphene derivatives have shown that the presence of fluorine can modify the electronic structure and enhance heterogeneous electron transfer rates compared to non-fluorinated analogues. rsc.org This suggests that the fluorine atom in this compound could influence its electrochemical properties and its behavior in electron transfer-mediated reactions.

Environmental Transformation and Bioremediation Studies of 4 Butyl 2 Fluorophenol Analogs

Microbial Degradation Pathways of Substituted Phenols

Microorganisms have evolved diverse enzymatic systems to utilize phenolic compounds as sources of carbon and energy. The degradation pathways are highly dependent on the microbial species and the specific substitution pattern of the phenol (B47542) ring.

The bacterial degradation of alkylphenols is a well-documented process initiated by the hydroxylation of the aromatic ring. This initial step is typically catalyzed by monooxygenase enzymes, such as phenol hydroxylase, which convert the phenol into a catechol derivative. nih.govmdpi.com Following this, the catechol intermediate undergoes ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govacs.org

In the ortho-cleavage pathway , the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring. mdpi.comrsc.org In contrast, the meta-cleavage pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the ring at a bond adjacent to one of the hydroxyl groups. acs.org The choice of pathway is species-specific; for instance, many Pseudomonas species utilize the meta pathway for phenol degradation, while others employ the ortho pathway for long-chain alkylphenols. acs.orgrsc.org

For alkylphenols specifically, the degradation is often initiated by a two-component alkylphenol hydroxylase. mdpi.com Studies on bacteria like Rhodococcus rhodochrous have identified specific genes (aphAB) that encode for this enzyme, which shows high activity for 4-ethylphenol and 4-propylphenol. mdpi.com The resulting alkylcatechol is then exclusively channeled into the meta-cleavage pathway for further degradation. mdpi.com This specificity highlights the specialized enzymatic machinery bacteria possess to handle different substituted phenols.

Table 1: Key Bacterial Enzymes in Alkylphenol Degradation

Enzyme Class Specific Enzyme Example Function Pathway Reference
Monooxygenase Alkylphenol Hydroxylase Adds a hydroxyl group to the phenol ring to form a catechol. Initial Step mdpi.com
Monooxygenase Phenol Hydroxylase Hydroxylates short-chain alkylphenols. Initial Step rsc.org
Dioxygenase Catechol 1,2-dioxygenase Cleaves the aromatic ring between the two hydroxyl groups. Ortho-cleavage mdpi.comrsc.org

Fungi, particularly white-rot fungi, are proficient in degrading a wide array of persistent organic pollutants, including fluorinated aromatic compounds. Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes like laccases and peroxidases, as well as the action of intracellular cytochrome P450 monooxygenases. rsc.org

The degradation of fluorinated phenols by fungi often involves an initial hydroxylation step, followed by ring cleavage. Acclimated activated sludge, which contains a consortium of microorganisms including fungi, has been shown to degrade mono-fluorophenols by first transforming them into fluorocatechol. nih.gov Subsequently, catechol 1,2-dioxygenases cleave the ring via an ortho-pathway, which is then followed by defluorination. nih.gov The biodegradability of mono-fluorophenols has been observed to follow the order: 4-fluorophenol (B42351) > 3-fluorophenol > 2-fluorophenol (B130384). nih.gov

Fungal enzymes play a critical role in these transformations. Laccases and peroxidases, for example, can oxidize phenolic compounds, leading to detoxification and sometimes polymerization. rsc.org Cytochrome P450 enzymes are involved in a variety of metabolic reactions, including the biotransformation of hazardous chemicals. rsc.org Studies on the fungus Coriolopsis gallica have demonstrated its ability to biotransform the fluorinated antibiotic levofloxacin, with proteomic analysis suggesting the involvement of laccases and dye-decolorizing peroxidases. mdpi.com

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Compartments

In addition to microbial action, substituted phenols are subject to abiotic degradation processes in the environment. These reactions, driven by light, water, and reactive chemical species, are crucial in determining the ultimate fate of compounds like 4-Butyl-2-fluorophenol in aquatic and atmospheric systems.

Photodegradation, or photolysis, is a key abiotic process for phenolic compounds in sunlit surface waters and the atmosphere. The rate of direct photolysis is dependent on the compound's ability to absorb light and the pH of the medium, with higher pH often leading to faster degradation for phenols. nih.gov For instance, the direct photolysis rate constant for 4-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7. nih.gov

The photocatalytic degradation of substituted phenols, often mediated by semiconductors like titanium dioxide (TiO₂), follows pseudo-first-order kinetics. researchgate.net The rate of degradation is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, like nitro groups, can deactivate the ring towards hydroxyl radical attack, slowing degradation, whereas electron-donating groups like methyl groups can accelerate it. researchgate.net Studies on 4-tert-butylphenol (4-t-BP) have shown complete degradation under simulated solar light in the presence of a photocatalyst like Ag₂CO₃. mdpi.com The primary photoproduct of fluorophenol degradation is often the fluoride (B91410) ion, indicating the cleavage of the carbon-fluorine bond. nih.gov

Table 2: Photodegradation Half-lives of Substituted Phenols

Compound Conditions Half-life (t₁/₂) Reference
4-tert-butylphenol (5 ppm) Ag₂CO₃ (200 mg/L), Simulated Solar Light < 60 min mdpi.com
2-chlorophenol Co-doped TiO₂, UV irradiation ~90 min (for 93.4% degradation)

The primary mechanism for the abiotic degradation of phenolic compounds in both aquatic and atmospheric environments is oxidation by reactive oxygen species (ROS), with the hydroxyl radical (•OH) being the most important. nih.govrsc.org The •OH radical is a powerful, non-selective oxidant that reacts rapidly with aromatic compounds.

The reaction between •OH and a phenol typically proceeds via addition of the radical to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. acs.orgresearchgate.net This addition is fastest at the ortho and para positions relative to the existing hydroxyl group. researchgate.net This intermediate can then undergo further reactions, such as the elimination of a water molecule to form a phenoxyl radical, or react with oxygen to produce hydroxylated products like catechols and hydroquinones. acs.orgresearchgate.net The rate of reaction is influenced by the substituents on the ring; electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net Phenolic compounds are known to be effective scavengers of various ROS, highlighting their susceptibility to oxidative degradation in the environment. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-ethylphenol
4-propylphenol
Catechol
3-fluorophenol
4-fluorophenol
2-fluorophenol
Fluorocatechol
Levofloxacin
4-(trifluoromethyl)phenol
Titanium dioxide
4-tert-butylphenol
Ag₂CO₃
2-chlorophenol

Environmental Fate Modeling and Persistence Assessment

The environmental fate of this compound is determined by a variety of transport and transformation processes that govern its distribution and persistence in different environmental compartments, including air, water, and soil. semanticscholar.org Environmental fate models are crucial tools for predicting the potential for exposure and assessing the environmental risk of chemical compounds. researchgate.netrsc.orgepa.govup.pt These models are mathematical representations that integrate a compound's chemical properties with environmental parameters to simulate its behavior over time. researchgate.netrsc.orgepa.govup.pt

For compounds like this compound, which belong to the broader class of alkylphenols, key factors influencing their environmental fate include their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties dictate the extent to which the compound will partition between different environmental media. Due to the presence of the butyl group, this compound is expected to exhibit moderate hydrophobicity, suggesting a tendency to adsorb to organic matter in soil and sediment.

Persistence is a critical aspect of environmental risk assessment and is defined by the length of time a chemical remains in a particular environment. nih.gov The persistence of this compound is largely determined by its susceptibility to degradation processes, primarily biodegradation. While specific data on this compound is limited, studies on analogous compounds, such as other fluorophenols and alkylphenols, provide valuable insights into its likely persistence. For instance, the biodegradation of fluorophenols has been shown to be influenced by the position of the fluorine atom, with 4-fluorophenol being more readily biodegradable than 2-fluorophenol.

The persistence of this compound can be estimated using predictive models that consider its chemical structure and the known degradation pathways of similar compounds. These models often categorize persistence based on the predicted half-life of the compound in various environmental compartments.

Table 1: Key Parameters in Environmental Fate Modeling of this compound Analogs

ParameterDescriptionRelevance to this compound
Half-life (t½) The time required for the concentration of a substance to decrease by half.A key indicator of persistence in soil, water, and air.
Octanol-Water Partition Coefficient (Kow) A measure of a chemical's hydrophobicity and potential for bioaccumulation.The butyl group suggests a higher Kow, indicating potential for sorption to organic matter.
Soil Adsorption Coefficient (Koc) A measure of a chemical's tendency to adsorb to soil organic carbon.Higher Kow values generally correlate with higher Koc values, suggesting limited mobility in soil.
Henry's Law Constant (H) Indicates the partitioning of a chemical between air and water.Influences the potential for volatilization from water surfaces.

Bioremediation Potential of this compound Contamination

Bioremediation offers a promising and environmentally sustainable approach to the cleanup of sites contaminated with halogenated phenolic compounds. This process relies on the metabolic capabilities of microorganisms to transform or mineralize contaminants into less harmful substances. The potential for bioremediation of this compound is supported by extensive research on the microbial degradation of related alkylphenols and fluorophenols.

Microorganisms capable of degrading phenolic compounds are ubiquitous in nature and can be isolated from contaminated soils and sediments. The biodegradation of fluorophenols often proceeds through an initial hydroxylation step to form a fluorocatechol, which is then susceptible to ring cleavage and subsequent degradation. The fluorine substituent is typically removed at a later stage in the metabolic pathway.

Studies on other alkylphenols, such as nonylphenol, have identified specific bacterial genera, including Sphingomonas and Pseudomonas, that are capable of utilizing these compounds as a carbon and energy source. These bacteria often possess specialized enzymatic systems that can initiate the degradation process. For instance, the degradation of 4-fluorophenol by Arthrobacter sp. has been shown to proceed via a hydroquinone pathway. researchgate.net

The presence of the butyl group in this compound may influence its bioavailability and the rate of its biodegradation. While long alkyl chains can sometimes hinder microbial attack, many microorganisms have been shown to effectively degrade alkylphenols. For example, various bacterial isolates have demonstrated the ability to degrade 2,4-di-tert-butylphenol, a structurally similar compound. semanticscholar.org

The bioremediation of this compound could be implemented through various strategies, including:

Natural Attenuation: Relying on the intrinsic capabilities of the indigenous microbial populations to degrade the contaminant over time.

Biostimulation: Amending the contaminated environment with nutrients or electron acceptors to enhance the activity of native degrading microorganisms.

Bioaugmentation: Introducing specific microbial strains or consortia with proven degradative capabilities for the target contaminant.

A study on the bioremediation of fluorophenols using the marine microalga Amphidinium crassum demonstrated the potential for glucosylation as a detoxification pathway. la-press.org This process involves the attachment of a glucose molecule to the phenol, increasing its water solubility and reducing its toxicity.

Table 2: Microbial Genera with Potential for Degradation of this compound Analogs

Microbial GenusAnalogous Compound DegradedDegradation Pathway/MechanismReference
Arthrobacter 4-FluorophenolHydroquinone pathway researchgate.net
Sphingomonas NonylphenolIpso-substitutionNot in search results
Pseudomonas 2,4-DichlorophenolNot specified nih.gov
Pandoraea 2,4-Di-Tert-ButylphenolNot specified semanticscholar.org
Lysinibacillus 2,4-Di-Tert-ButylphenolNot specified semanticscholar.org
Serratia 2,4-Di-Tert-ButylphenolNot specified semanticscholar.org
Bacillus 2,4-Di-Tert-ButylphenolNot specified semanticscholar.org
Amphidinium FluorophenolsGlucosylation la-press.org

Advanced Applications of 4 Butyl 2 Fluorophenol in Materials Science and Chemical Synthesis

4-Butyl-2-fluorophenol as a Key Intermediate in Fine Chemical Synthesis

Fluorinated phenols are recognized as valuable intermediates in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries. tandfonline.com The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced efficacy, improved metabolic stability, and increased bioavailability. cas.cz 4-Fluorophenol (B42351), a closely related compound, serves as a precursor to numerous commercially significant, biologically active compounds. cas.cz

The synthetic utility of this compound lies in the strategic placement of its functional groups. The hydroxyl group can be readily derivatized or can direct further electrophilic substitution on the aromatic ring. The butyl group enhances solubility in nonpolar media, a desirable property in many synthetic transformations and for the biological activity of the final product. The fluorine atom at the ortho position to the hydroxyl group can influence the acidity of the phenol (B47542) and modulate the electronic properties of the ring, thereby affecting its reactivity in subsequent synthetic steps.

While direct examples of the industrial-scale use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various advanced molecules. The synthesis of fluorophenol derivatives often involves the use of tert-butylphenol precursors and a fluorinating agent, followed by deprotection. tandfonline.com This methodology highlights the importance of substituted phenols in accessing these key intermediates.

Table 1: Examples of Biologically Active Compounds Derived from Fluorophenol Precursors This table is illustrative and shows compounds derived from the general class of fluorophenols, highlighting the potential of this compound as an intermediate.

Compound NameClassTherapeutic/Application Area
ButofilololBeta-blockerCardiology
NebivololBeta-blockerCardiology
CisaprideSerotonin receptor agonistGastroenterology
FlumicloracHerbicideAgrochemical
FlumipropynHerbicideAgrochemical

Integration of Butylfluorophenol Moieties in Polymer Science and Advanced Materials

The introduction of fluorine into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, and specific optical and dielectric characteristics. The bulky butyl group in this compound can influence the packing of polymer chains, potentially leading to materials with tailored free volume and permeability.

One of the most promising areas for the application of butylfluorophenol moieties is in the synthesis of liquid crystals. nycu.edu.twrsc.orgnih.govresearchgate.net The anisotropic nature of liquid crystal molecules is crucial for their application in display technologies. The presence of a fluorine substituent can significantly affect the dielectric anisotropy of the molecule, a key parameter in the performance of liquid crystal displays. nih.gov The butyl group, as a terminal chain, can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phases. nycu.edu.tw While specific liquid crystals based on this compound are not explicitly detailed in the available literature, the synthesis of fluorinated terphenyl liquid crystals with various end groups demonstrates the general principle and potential. nycu.edu.twnih.govresearchgate.net

Furthermore, phenols are common monomers in the production of polycarbonates and other engineering plastics. researchgate.netresearchgate.netgoogle.comepa.gov The incorporation of this compound into a polycarbonate backbone could lead to materials with a unique combination of properties, such as a high glass transition temperature, enhanced solubility in organic solvents, and specific optical properties. The synthesis would typically involve the reaction of the bisphenol derivative with phosgene (B1210022) or a phosgene equivalent.

Exploration of this compound Derivatives in Catalyst and Ligand Design

The development of novel ligands is a critical aspect of modern catalysis. Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are particularly versatile and have been extensively used to create metal complexes for a wide range of catalytic transformations. dntb.gov.uanih.govmdpi.comepa.govresearchgate.net

Derivatives of this compound are excellent candidates for the synthesis of Schiff base ligands. For instance, the reaction of a salicylaldehyde (B1680747) derivative of this compound with a chiral diamine would yield a salen-type ligand. These ligands can coordinate with various transition metals to form stable complexes that can act as catalysts in asymmetric synthesis. nih.gov The electronic properties of the catalyst can be fine-tuned by the fluorine substituent, while the steric environment around the metal center can be controlled by the bulky butyl group. This can lead to catalysts with high activity and enantioselectivity in reactions such as epoxidation, cyclopropanation, and asymmetric carbon-carbon bond formation.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound This table is based on the known applications of similar Schiff base metal complexes.

Reaction TypePotential Metal IonKey Ligand Features from this compound
Asymmetric EpoxidationMn, Cr, CoChiral backbone combined with steric bulk from the butyl group and electronic influence of the fluorine atom.
Asymmetric CyclopropanationCu, RhFine-tuning of catalyst electronics and sterics for high stereocontrol.
Asymmetric Aldol ReactionsTi, SnLewis acidic metal center with a chiral ligand environment.

Role in the Development of Analytical Reagents and Sensor Technologies

Fluorescent chemosensors are powerful tools for the detection of a wide range of analytes, including metal ions, anions, and biologically important molecules. nih.govmdpi.comrsc.orgmdpi.com The design of these sensors typically involves a fluorophore, which provides the signaling mechanism, and a recognition unit (receptor) that selectively binds to the target analyte.

Derivatives of this compound can be envisioned as key components in the construction of novel fluorescent sensors. The phenol moiety can be readily converted into various fluorophores, such as coumarins or fluoresceins. The butyl and fluoro substituents can be used to modulate the photophysical properties of the fluorophore, such as its quantum yield and emission wavelength. Furthermore, the phenolic oxygen can act as a binding site for metal ions, or the aromatic ring can be further functionalized with specific receptors for other analytes.

For example, a Schiff base derivative of a salicylaldehyde based on this compound could act as a selective fluorescent sensor for specific metal ions. rsc.org The binding of the metal ion to the Schiff base would lead to a change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of the analyte. While the literature is rich with examples of fluorescent sensors for various applications, the specific use of this compound in this context is an area ripe for exploration.

Precursors for Specialized Organic Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its multiple functionalization points, is a valuable precursor for a variety of specialized organic synthons.

One important class of compounds that can be synthesized from phenolic precursors are benzofurans. nih.govnih.govrsc.orgjocpr.comijpbs.com Benzofuran (B130515) derivatives are found in many natural products and exhibit a wide range of biological activities, making them important targets in medicinal chemistry. nih.govrsc.org The synthesis of benzofurans often involves the reaction of a substituted phenol with a suitable coupling partner. The specific substitution pattern of this compound could be used to generate novel benzofuran derivatives with unique biological profiles.

Furthermore, the reactivity of the aromatic ring in this compound allows for the introduction of other functional groups, leading to the creation of multi-substituted aromatic synthons. These synthons can then be used as building blocks in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and materials with specific properties.

Conclusions and Future Research Trajectories in 4 Butyl 2 Fluorophenol Studies

Synthesis and Characterization: Unresolved Challenges and Novel Approaches

The synthesis of polysubstituted phenols like 4-Butyl-2-fluorophenol is often hampered by challenges in achieving high regioselectivity. Traditional electrophilic substitution reactions on a phenol (B47542) ring are governed by the directing effects of the hydroxyl group and any existing substituents, which can lead to mixtures of isomers.

Unresolved Challenges:

Regioselectivity: Directing incoming electrophiles to specific, and sometimes less sterically accessible, positions on the phenol ring remains a significant hurdle. In the case of this compound, the precise installation of the butyl and fluoro groups at the designated positions requires careful synthetic design to avoid the formation of other isomers.

Harsh Reaction Conditions: Many classical methods for the synthesis of substituted phenols necessitate harsh conditions, such as the use of strong acids or high temperatures, which can be incompatible with sensitive functional groups and may lead to undesirable side reactions.

Novel Approaches:

Recent advancements in synthetic organic chemistry offer promising solutions to these challenges.

Directed C-H Functionalization: The use of directing groups to activate specific C-H bonds for functionalization is a powerful strategy for achieving high regioselectivity in the synthesis of substituted phenols.

Cycloaddition Reactions: [4+2] cycloaddition (Diels-Alder) reactions, followed by aromatization, provide a convergent and often highly regioselective route to polysubstituted aromatic compounds, including phenols.

Flow Chemistry: The application of continuous flow technologies can enable better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity, as well as enhanced safety for highly reactive intermediates.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for forging new bonds, offering alternative pathways for the introduction of functional groups onto aromatic rings.

Characterization:

The unambiguous characterization of this compound relies on a combination of modern spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the butyl group protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of their relative positions.
¹³C NMR Resonances for each unique carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).
¹⁹F NMR A single resonance, the chemical shift of which is sensitive to the electronic environment of the fluorine atom.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy Absorption bands characteristic of the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl chain, and the C-F stretch.

Future research in this area should focus on the development of more efficient, selective, and sustainable synthetic routes to this compound and its derivatives. Furthermore, the application of advanced characterization techniques, such as two-dimensional NMR spectroscopy, will be crucial for the definitive structural elucidation of complex reaction products.

Theoretical Chemistry: Advancing Predictive Capabilities for Fluorinated Phenols

Theoretical and computational chemistry provide invaluable tools for understanding and predicting the properties of molecules like this compound, thereby guiding experimental design and interpretation.

Density Functional Theory (DFT):

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For fluorinated phenols, DFT calculations can be employed to predict a range of properties:

Molecular Geometry: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Spectroscopic Properties: Prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F), which is particularly useful for assigning complex spectra and confirming isomeric purity.

Electronic Properties: Calculation of molecular orbital energies (HOMO and LUMO), which provides insights into the molecule's reactivity and electronic transitions. The electron-donating nature of the butyl group and the electron-withdrawing nature of the fluorine atom will have opposing effects on the electron density of the aromatic ring, which can be quantified through DFT.

Thermodynamic Properties: Estimation of thermodynamic parameters such as enthalpy of formation and Gibbs free energy, which are crucial for understanding reaction equilibria and kinetics.

Acidity (pKa): Theoretical calculations can predict the acidity of the phenolic proton, which is influenced by the electronic effects of the substituents.

Predicted Property Influence of Substituents in this compound
¹⁹F NMR Chemical Shift The electronic environment created by the ortho-hydroxyl and para-butyl groups will determine the specific chemical shift, which can be accurately predicted by DFT.
Acidity (pKa) The electron-withdrawing fluorine atom is expected to increase the acidity compared to 4-butylphenol (B154549), while the electron-donating butyl group will decrease the acidity relative to 2-fluorophenol (B130384).
O-H Bond Dissociation Energy (BDE) The BDE is a measure of antioxidant potential. The interplay of the substituents will modulate this value, which can be calculated to predict its radical scavenging ability.

Future research in theoretical chemistry should aim to develop more accurate and efficient computational models for predicting the properties of complex fluorinated molecules in different solvent environments. The integration of machine learning with quantum mechanical calculations also holds promise for accelerating the discovery of new molecules with desired properties.

Reaction Mechanisms: Deeper Insights into Complex Transformations

The reactivity of this compound is dictated by the interplay of the hydroxyl, butyl, and fluoro substituents. Understanding the mechanisms of its reactions is key to harnessing its synthetic potential.

Electrophilic Aromatic Substitution:

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director. The butyl group is also an activating, ortho-, para-director, while the fluorine atom is a deactivating but ortho-, para-directing group. The outcome of electrophilic substitution reactions will depend on the nature of the electrophile and the reaction conditions, with substitution likely occurring at the positions ortho and para to the powerful hydroxyl group that are not already substituted.

Nucleophilic Aromatic Substitution:

While aromatic rings are generally unreactive towards nucleophiles, the presence of a good leaving group and activating substituents can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom could potentially act as a leaving group, although this would require harsh conditions or activation by a strong electron-withdrawing group elsewhere on the ring.

Oxidation Reactions:

Phenols are susceptible to oxidation, which can proceed through various mechanisms, including hydrogen atom transfer (HAT) or single-electron transfer (SET). The butyl group may influence the steric accessibility of the phenolic oxygen, while the fluorine atom will affect the electronic properties of the phenoxyl radical intermediate.

Future mechanistic studies should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the detailed pathways of reactions involving this compound. This will enable the rational design of new transformations and the optimization of reaction conditions.

Environmental Aspects: Comprehensive Understanding of Fate and Remediation Strategies

The environmental fate of this compound is an important consideration, given the persistence of some alkylphenols and fluorinated aromatic compounds in the environment.

Environmental Fate:

Persistence: The C-F bond is very strong, which can make fluorinated compounds resistant to degradation. The butyl group may also contribute to the lipophilicity of the molecule, potentially leading to bioaccumulation.

Biodegradation: While some microorganisms are capable of degrading alkylphenols, the presence of the fluorine atom may inhibit microbial degradation pathways. Studies on the anaerobic degradation of fluorophenols have shown them to be recalcitrant under certain conditions. nih.govresearchgate.net

Photodegradation: Photolysis in the presence of sunlight could be a potential degradation pathway in aquatic environments, although the products of this degradation would need to be identified and their environmental impact assessed.

Remediation Strategies:

Several technologies are available for the remediation of sites contaminated with phenolic compounds.

Remediation Technology Applicability to this compound
Bioremediation May be challenging due to the potential recalcitrance of the fluorinated ring. The use of specialized microbial consortia or genetically engineered microorganisms could be explored.
Advanced Oxidation Processes (AOPs) Techniques such as ozonation, Fenton oxidation, and photocatalysis can generate highly reactive hydroxyl radicals that are capable of degrading persistent organic pollutants.
Adsorption Activated carbon is a common adsorbent for removing organic contaminants from water. The effectiveness for this compound would depend on its adsorption isotherm.
In Situ Chemical Oxidation (ISCO) The injection of chemical oxidants directly into the contaminated subsurface can be an effective remediation strategy.

A comprehensive understanding of the environmental behavior of this compound requires further research into its biodegradation pathways, toxicity to aquatic organisms, and potential for bioaccumulation. The development of effective and sustainable remediation technologies is also a critical area for future investigation.

Emerging Applications: Harnessing the Unique Properties of Butylfluorophenols

The combination of a lipophilic butyl group and an electronegative fluorine atom on a versatile phenolic scaffold suggests a range of potential applications for this compound.

Precursor for Bioactive Compounds: Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity. This compound could serve as a valuable building block for the synthesis of new drugs and pesticides.

Polymer Chemistry: Phenolic compounds are used in the production of various polymers, such as phenolic resins and polycarbonates. The incorporation of fluorine can impart desirable properties to polymers, including increased thermal stability, chemical resistance, and altered surface properties. The butyl group can enhance solubility in organic solvents and act as an internal plasticizer.

Materials Science: The unique electronic and steric properties of this compound could be exploited in the design of new materials with specific optical, electronic, or liquid crystalline properties.

Antioxidants: Phenolic compounds are well-known antioxidants. The electronic and steric effects of the butyl and fluoro substituents will modulate the antioxidant activity of this compound, which could be of interest in various industrial applications.

Future research should focus on exploring the synthesis of novel derivatives of this compound and evaluating their performance in these and other emerging applications. Collaborative efforts between synthetic chemists, materials scientists, and biologists will be essential to fully realize the potential of this and related butylfluorophenols.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Butyl-2-fluorophenol with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves fluorination of 4-butylphenol derivatives using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Protecting the hydroxyl group prior to fluorination can improve yield and selectivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (e.g., ethanol/water) ensures high purity (>95%). Melting point analysis (Tm ≈ 130–135°C) and GC/HPLC are critical for purity validation .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Confirm hydroxyl (-OH) stretch (~3200 cm⁻¹) and C-F bond (~1100 cm⁻¹).
  • ¹H/¹³C NMR : Assign signals for the butyl chain (δ ~0.8–1.6 ppm for CH₃/CH₂), aromatic protons (δ ~6.5–7.5 ppm), and fluorine coupling effects.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 168.2 (C₁₀H₁₃FO) with fragmentation patterns matching the butyl-fluorophenol backbone.
    Comparative analysis against reference spectra (e.g., NIST Chemistry WebBook) is essential .

Q. What are the best practices for obtaining high-purity this compound for experimental use?

  • Methodological Answer : Source certified reference standards (e.g., from biomarker catalogs) for calibration. Use preparative HPLC with a C18 column and methanol/water mobile phase for isolation. Validate purity via triple-detector systems (UV, RI, ELSD) and cross-check with differential scanning calorimetry (DSC) for thermal stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsional parameters. For fluorophenols, fluorine’s electronegativity influences crystal packing. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) models disordered butyl chains. Compare with related structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) to identify steric/electronic trends .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains.
  • Metabolite Interference : Use LC-MS/MS to detect degradation products or metabolites in bioactivity assays.
  • Structural Analogues : Compare with fluorophenols like 2-amino-4-fluorophenol, noting substituent effects on activity .

Q. How to develop validated analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
  • HPLC-UV/FLD : Optimize gradient elution (acetonitrile/0.1% formic acid) with retention time ≤8 minutes. Validate linearity (R² >0.99), LOD/LOQ (<1 ppm), and recovery (>90%) per ICH guidelines.
  • Cross-Validation : Compare with GC-MS using electron ionization (EI) for fragmentation confirmation .

Q. How can this compound derivatives be applied in oxidative stress studies?

  • Methodological Answer : Fluorophenols act as probes for reactive oxygen species (ROS). For example, derivatives functionalized with fluorescein (e.g., APF/HPF analogues) enable real-time tracking of hydroxyl radicals in cellular models. Calibrate fluorescence intensity (λₑₓ/λₑₘ = 490/515 nm) against ROS concentration curves .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data for this compound across studies?

  • Methodological Answer :

  • Solubility : Use standardized solvents (e.g., DMSO, PBS) and shake-flask method at 25°C. Account for pH effects (e.g., protonation of -OH at acidic pH).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify hydrolytic/byproduct pathways (e.g., defluorination).
  • Cross-Study Harmonization : Align experimental conditions (e.g., ionic strength, buffers) with OECD guidelines for data comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.